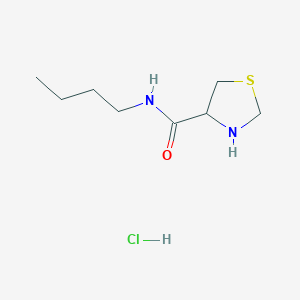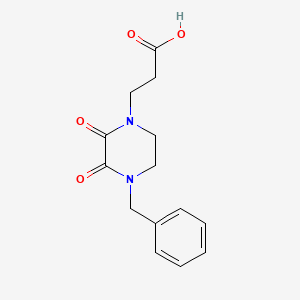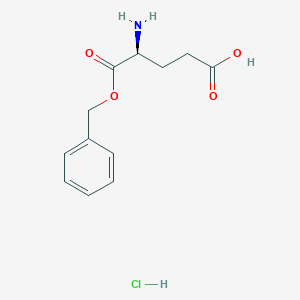amine CAS No. 1248927-94-7](/img/structure/B1440051.png)
[3-(4-Fluorophenoxy)propyl](2-methoxyethyl)amine
Descripción general
Descripción
“3-(4-Fluorophenoxy)propylamine” is a chemical compound with the CAS Number: 1248927-94-7 . Its IUPAC name is 3-(4-fluorophenoxy)-N-(2-methoxyethyl)-1-propanamine . The molecular weight of this compound is 227.28 .
Molecular Structure Analysis
The InChI code for “3-(4-Fluorophenoxy)propylamine” is 1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
“3-(4-Fluorophenoxy)propylamine” has a molecular weight of 227.28 . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación
Pharmacokinetics and Metabolism
- S-1, a compound related to 3-(4-Fluorophenoxy)propylamine, has been studied for its pharmacokinetics and metabolism in rats. It has shown promise as a therapeutic agent for benign hyperplasia and other androgen-dependent diseases. The compound exhibited low clearance, a moderate volume of distribution, and a terminal half-life ranging from 3.6 to 5.2 hours after intravenous doses. It was also found to be extensively metabolized, with forty phase I and II metabolites identified in the urine and feces of male Sprague-Dawley rats, demonstrating its potential for preclinical development (Wu et al., 2006).
Neuropharmacological Studies
- Nisoxetine, a compound structurally related to 3-(4-Fluorophenoxy)propylamine, has been investigated as an inhibitor of norepinephrine uptake. It demonstrated substantial antagonistic effects against 6-hydroxydopamine-induced depletion of norepinephrine in mouse heart, indicating its significance as a potent and specific inhibitor for norepinephrine uptake. This suggests potential applications in treating disorders related to norepinephrine uptake (Fuller et al., 1975).
Metabolic Investigations
- Studies have explored the urinary excretion of aromatic amines and their N-hydroxy derivatives, indicating the metabolic pathways and excretion profiles of compounds similar to 3-(4-Fluorophenoxy)propylamine. Such studies are crucial for understanding the metabolism and potential toxicity of the compound (von Jagow et al., 1966).
Compulsive Eating and Obesity Research
- Research on compounds structurally similar to 3-(4-Fluorophenoxy)propylamine, like GSK1059865, has shown promising results in modulating compulsive food consumption and binge eating in animal models. This suggests potential therapeutic applications in treating eating disorders and obesity (Piccoli et al., 2012).
The studies and investigations mentioned here provide a glimpse into the diverse scientific applications and research interest surrounding compounds structurally related to 3-(4-Fluorophenoxy)propylamine. These findings lay the groundwork for future research and potential therapeutic developments.
Safety and Hazards
The safety data sheet for “3-(4-Fluorophenoxy)propylamine” indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, eye protection, and face protection should be worn when handling this compound .
Propiedades
IUPAC Name |
3-(4-fluorophenoxy)-N-(2-methoxyethyl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO2/c1-15-10-8-14-7-2-9-16-12-5-3-11(13)4-6-12/h3-6,14H,2,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVQXAWFDRZFEDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCCOC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-amino-1-butylbenzo[cd]indol-2(1H)-one](/img/structure/B1439969.png)
![3-Ethynylimidazo[1,2-a]pyridine](/img/structure/B1439971.png)

![2-[(4-formyl-1,3-dimethyl-1H-pyrazol-5-yl)sulfanyl]acetic acid](/img/structure/B1439973.png)





![3-Propyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1439987.png)


![(6-Chloroimidazo[1,2-B]pyridazin-3-YL)methanol](/img/structure/B1439991.png)
